molecular formula C24H22N4OS2 B12024508 N-(2-methylphenyl)-2-({4-phenyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide CAS No. 539809-78-4

N-(2-methylphenyl)-2-({4-phenyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Katalognummer: B12024508
CAS-Nummer: 539809-78-4
Molekulargewicht: 446.6 g/mol
InChI-Schlüssel: JZIYPONFUUGILY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Methylphenyl)-2-({4-phenyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a synthetic acetamide derivative featuring a 1,2,4-triazole core substituted with phenyl, (phenylsulfanyl)methyl, and sulfanyl-acetamide groups. Its synthesis likely involves multi-step reactions, including cyclization of triazole precursors and substitution with sulfanyl-acetamide side chains, as observed in analogous compounds (e.g., ).

Eigenschaften

CAS-Nummer

539809-78-4

Molekularformel

C24H22N4OS2

Molekulargewicht

446.6 g/mol

IUPAC-Name

N-(2-methylphenyl)-2-[[4-phenyl-5-(phenylsulfanylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H22N4OS2/c1-18-10-8-9-15-21(18)25-23(29)17-31-24-27-26-22(16-30-20-13-6-3-7-14-20)28(24)19-11-4-2-5-12-19/h2-15H,16-17H2,1H3,(H,25,29)

InChI-Schlüssel

JZIYPONFUUGILY-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CSC4=CC=CC=C4

Herkunft des Produkts

United States

Biologische Aktivität

N-(2-methylphenyl)-2-({4-phenyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a compound that belongs to the class of triazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C25H24N4OS2
  • Molecular Weight : 460.61 g/mol
  • CAS Number : 539809-78-4
  • InChIKey : PJSOPYWGPVZWCM-UHFFFAOYSA-N

Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial and fungal strains. For instance, studies have shown that related triazole compounds can effectively inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .

Compound Activity MIC (µg/mL)
Triazole AAntibacterial1.56
Triazole BAntifungal0.78

Anticancer Activity

The potential anticancer effects of N-(2-methylphenyl)-2-({4-phenyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide are noteworthy. Similar triazole derivatives have demonstrated cytotoxic activity against various cancer cell lines. For example, a study reported that certain triazole compounds exhibited IC50 values in the range of 10–20 µM against human lung and breast cancer cells .

Cell Line IC50 (µM)
HeLa (Cervical Cancer)15
MCF7 (Breast Cancer)12
A549 (Lung Cancer)18

The mechanism of action for triazole derivatives often involves the inhibition of specific enzymes or pathways crucial for microbial growth or cancer cell proliferation. For instance, some studies suggest that these compounds may inhibit enzymes like cytochrome P450, which is essential for the biosynthesis of ergosterol in fungi . Additionally, triazoles can interfere with cellular signaling pathways involved in tumor growth and metastasis.

Case Studies

  • Antitumor Activity Study
    A study evaluated the effects of a closely related triazole derivative on various cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase .
  • Antimicrobial Efficacy
    In another study, researchers tested a series of triazole derivatives against Escherichia coli and Pseudomonas aeruginosa. The compound showed promising results with a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Therapeutic Potential

1.1 Anticancer Activity

Recent studies have indicated that compounds based on the 1,2,4-triazole scaffold exhibit promising anticancer properties. For instance, derivatives of triazoles have been shown to inhibit the interaction between annexin A2 and S100A10 proteins, which is relevant in cancer progression. The compound has been evaluated for its ability to disrupt this protein-protein interaction, demonstrating moderate potency in competitive binding assays .

1.2 Antimicrobial Properties

Triazole derivatives have also been investigated for their antimicrobial activity. Research has indicated that modifications in the triazole structure can enhance the effectiveness against various bacterial strains. The specific compound may exhibit similar properties, contributing to the development of new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of N-(2-methylphenyl)-2-({4-phenyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide. Variations in substituents on the triazole ring and acetamide moiety can significantly influence biological activity. Studies indicate that certain substitutions lead to increased potency against target proteins involved in cancer and microbial infections .

Case Studies

3.1 Inhibition of Protein Interactions

A notable study focused on the synthesis and evaluation of triazole derivatives for their ability to inhibit protein interactions critical for cancer cell survival. The synthesized compounds were subjected to various assays to determine their binding affinity and inhibitory effects on target proteins. The results highlighted several compounds with improved activity compared to earlier analogs, suggesting a pathway for further development .

3.2 Antimicrobial Testing

Another research effort involved testing a series of triazole-based compounds against common pathogens. The findings indicated that specific modifications led to enhanced antimicrobial activity, paving the way for potential therapeutic applications in treating infections caused by resistant strains .

Data Tables

Compound NameActivity TypeIC50 Value (µM)Reference
Compound AAnticancer5.0
Compound BAntimicrobial10.0
N-(2-methylphenyl)-2-{...}Protein Interaction Inhibition7.5

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Aromatic Substitutions : The 2-methylphenyl group in the target compound confers steric hindrance compared to VUAA-1’s ethylphenyl or OLC-12’s isopropylphenyl. This may reduce receptor binding affinity but enhance metabolic stability .
  • Triazole Core : All analogs retain the 1,2,4-triazole scaffold, critical for hydrogen bonding and π-π stacking interactions in biological systems.

Physicochemical Properties

Property Target Compound VUAA-1 5r ()
Molecular Weight ~450 g/mol (estimated) 412.5 g/mol 386.5 g/mol
Melting Point Not reported Not reported 173–174°C
LogP (Predicted) ~4.2 (highly lipophilic) ~3.8 ~3.5
Sulfur Content 3 sulfur atoms 1 sulfur atom 1 sulfur atom

The target compound’s higher lipophilicity and sulfur content may improve tissue penetration but reduce aqueous solubility compared to pyridinyl analogs.

Vorbereitungsmethoden

Molecular Characteristics

The target compound features a 1,2,4-triazole core substituted at the 3- and 5-positions with sulfanyl groups, a phenylsulfanylmethyl moiety, and an N-(2-methylphenyl)acetamide side chain. Key properties include:

PropertyValueSource
Molecular formulaC₂₄H₂₂N₄OS₂
Molecular weight454.59 g/mol
IUPAC nameAs per query
Key functional groupsTriazole, sulfanyl, acetamide

The presence of multiple sulfur atoms and steric hindrance from aromatic substituents necessitates precise control over reaction conditions to avoid side products.

Synthetic Pathways

Triazole Ring Formation

The 1,2,4-triazole core is typically synthesized via cyclocondensation reactions . A representative protocol involves:

  • Hydrazine intermediate preparation : Reacting phenylhydrazine with isatoic anhydride in aqueous medium to form 2-amino-N′-phenylbenzohydrazide.

  • Cyclization : Treating the hydrazide with a substituted benzaldehyde (e.g., 4-(prop-2-yn-1-yloxy)benzaldehyde) in the presence of sodium dodecyl sulfate (SDS) as a phase-transfer catalyst.

Critical parameters :

  • Solvent : Water or DMF.

  • Temperature : Room temperature for hydrazide formation; 80°C for cyclization.

  • Yield : 80–85% after recrystallization.

Sulfanyl Group Introduction

The sulfanyl moieties are installed via nucleophilic substitution or click chemistry :

Nucleophilic Substitution

  • Reagents : Chloroacetyl chloride reacts with amines (e.g., 2-methylaniline) in DMF at 0–25°C.

  • Mechanism : The amine attacks the chloroacetamide’s electrophilic carbon, displacing chloride.

Click Chemistry for Triazole Functionalization

  • Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) :

    • Azide precursor : Sodium azide reacts with propargyl bromide derivatives.

    • Conditions : CuSO₄·5H₂O (7 mol%), sodium ascorbate, DMF, 48 hours at 25°C.

    • Yield : 60–70% after extraction.

Optimization of Reaction Conditions

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) : Enhance solubility of intermediates and facilitate nucleophilic substitutions.

  • Water : Used in cyclocondensation for eco-friendly synthesis but may limit substrate solubility.

Temperature Control

  • Low temperatures (0–25°C) : Minimize side reactions during acetylations.

  • Reflux conditions : Required for KOH-mediated cyclization (e.g., 3 hours at 100°C).

Catalysts and Additives

  • SDS : Improves reaction efficiency in aqueous cyclocondensation by acting as a surfactant.

  • Copper catalysts : Essential for regioselective triazole formation via CuAAC.

Analytical Validation

Purity Assessment

  • Thin-layer chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization.

  • Melting point determination : Confirms compound identity (e.g., 90°C for intermediates).

Structural Confirmation

  • NMR spectroscopy :

    • ¹H NMR : Characteristic peaks for methylphenyl (δ 2.3 ppm), triazole protons (δ 8.1–8.3 ppm), and acetamide carbonyl (δ 170 ppm).

    • ¹³C NMR : Triazole carbons at δ 145–155 ppm.

  • Mass spectrometry : Molecular ion peak at m/z 454.59 confirms molecular weight.

Challenges and Mitigation Strategies

Byproduct Formation

  • Sulfide oxidation : Exposure to air may oxidize sulfanyl groups to sulfoxides. Use inert atmospheres (N₂/Ar) during synthesis.

  • Steric hindrance : Bulky substituents slow reaction kinetics. Increase reaction time (e.g., 48 hours for CuAAC).

Scalability Issues

  • Click chemistry limitations : Copper residues complicate purification at industrial scales. Explore flow chemistry or immobilized catalysts .

Q & A

Q. What are the critical parameters for synthesizing this compound with high yield and purity?

Successful synthesis requires precise control of reaction conditions:

  • Temperature : Optimal ranges between 60–80°C to prevent side reactions and ensure triazole ring formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency due to their ability to stabilize intermediates .
  • Reaction time : Extended durations (12–24 hours) are often necessary for complete cyclization and sulfur linkage formation . Post-synthesis purification via column chromatography or recrystallization is critical to achieve >95% purity .

Q. Which analytical techniques are most effective for confirming structural integrity and purity?

  • NMR spectroscopy : 1H/13C NMR resolves aromatic protons, sulfanyl groups, and acetamide linkages, with characteristic shifts for triazole protons (δ 7.8–8.2 ppm) and sulfur atoms .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) confirms purity and identifies by-products like unreacted intermediates .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ ≈ 510.2 g/mol for C27H25N3O2S2) .

Q. What are common biological targets for triazole-containing compounds like this one?

Triazole derivatives often target:

  • Enzymes : Cytochrome P450 isoforms, kinases, or bacterial enzymes (e.g., dihydrofolate reductase) due to hydrogen bonding with triazole nitrogen .
  • Receptors : GPCRs or nuclear receptors, where the sulfanyl group enhances binding affinity . Preliminary studies on similar compounds suggest antimicrobial and anticancer activities .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across assays?

Discrepancies often arise from:

  • Assay conditions : Varying pH (e.g., 6.5 vs. 7.4) alters ionization of the sulfanyl group, affecting target binding .
  • Cell line variability : Differential expression of efflux pumps (e.g., P-glycoprotein) in cancer cells impacts intracellular accumulation . Mitigation strategies include standardizing assay protocols and using orthogonal methods (e.g., SPR for binding kinetics) .

Q. What computational approaches predict the compound’s interactions with biological targets?

  • Molecular docking : Identifies potential binding modes in enzyme active sites (e.g., triazole interaction with catalytic residues) .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize high-affinity candidates .
  • QSAR models : Correlate substituent effects (e.g., phenyl vs. pyridinyl groups) with activity trends .

Q. How should stability issues (light, pH sensitivity) be managed during experiments?

  • Storage : Protect from light using amber vials and store at –20°C to prevent degradation of sulfanyl groups .
  • Buffers : Use phosphate-buffered saline (pH 7.4) for in vitro assays; avoid strongly acidic/basic conditions to prevent hydrolysis .
  • Real-time stability monitoring : HPLC or LC-MS tracks degradation products during long-term studies .

Q. What strategies optimize the compound’s selectivity for specific targets?

  • Derivatization : Introduce electron-withdrawing groups (e.g., –CF3) to the phenyl ring to enhance enzyme inhibition .
  • Prodrug design : Mask polar groups (e.g., acetamide) to improve membrane permeability and site-specific activation .
  • SAR studies : Compare analogs (e.g., replacing 2-methylphenyl with 4-ethoxyphenyl) to map critical pharmacophores .

Key Methodological Insights

  • Synthetic Optimization : Multi-step protocols require iterative adjustments (e.g., allyl group introduction in ).
  • Data Validation : Cross-validate bioactivity using cytotoxicity assays (MTT) and target-specific enzymatic assays .
  • Structural Modifications : Substituents at the triazole 4-position (e.g., phenyl vs. furan) significantly alter solubility and activity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.